molecular formula C26H48NNaO9S B7959103 Taurocholic acid (sodium salt hydrate)

Taurocholic acid (sodium salt hydrate)

Cat. No.: B7959103
M. Wt: 573.7 g/mol
InChI Key: GYRLGILDCKQBJF-SSGBDSDUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Taurocholic acid (sodium salt hydrate) is an anionic bile acid detergent synthesized from cholic acid. It is a deliquescent yellowish crystalline bile acid involved in the emulsification of fats. This compound is a conjugate of cholic acid with taurine and occurs as a sodium salt in the bile of mammals. It is used in medical applications as a cholagogue and choleretic, promoting the secretion of bile from the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: Taurocholic acid (sodium salt hydrate) is synthesized from cholic acid. The synthesis involves the conjugation of cholic acid with taurine, resulting in the formation of taurocholic acid. The reaction typically occurs under mild conditions, with the presence of a base to facilitate the conjugation process .

Industrial Production Methods: For commercial use, taurocholic acid is manufactured from cattle bile, a byproduct of the meat-processing industry. The bile is processed to extract cholic acid, which is then conjugated with taurine to produce taurocholic acid. The final product is purified and converted into its sodium salt hydrate form .

Chemical Reactions Analysis

Types of Reactions: Taurocholic acid (sodium salt hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of taurocholic acid, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Mechanism of Action

Taurocholic acid (sodium salt hydrate) acts as a detergent to solubilize fats for absorption. It is absorbed itself and used as a cholagogue and choleretic. The compound targets various molecular pathways, including the MAPK3 pathway, which is involved in chondrogenesis and osteogenesis. It also interacts with bile salt export pumps, sodium/taurocholate cotransporters, and other bile acid receptors .

Comparison with Similar Compounds

Comparison: Taurocholic acid (sodium salt hydrate) is unique due to its specific conjugation with taurine, which imparts distinct properties such as enhanced solubilization of fats and specific interactions with bile acid receptors. Compared to other bile acids, it has a higher efficacy in promoting bile secretion and solubilizing lipids .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S.Na.2H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;2*1H2/q;+1;;/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRLGILDCKQBJF-SSGBDSDUSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48NNaO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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